2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide
Description
This compound features a benzimidazole core substituted with a benzyl group at the N1 position and a sulfanyl (-S-) linker at the C2 position, connected to an acetamide moiety. The acetamide nitrogen is further functionalized with a (Z)-configured Schiff base derived from 4-fluorophenyl ethylideneamine.
Properties
Molecular Formula |
C24H21FN4OS |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H21FN4OS/c1-17(19-11-13-20(25)14-12-19)27-28-23(30)16-31-24-26-21-9-5-6-10-22(21)29(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,28,30)/b27-17+ |
InChI Key |
ZCHKPXMCOWLQGK-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent.
Introduction of Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thioether Formation: The benzylated benzimidazole is reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form the thioether linkage.
Condensation Reaction: The final step involves the condensation of the thioether with N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide under reflux conditions in ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Nucleophilic aromatic substitution reactions can occur at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide involves:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substitution Patterns
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Heterocyclic Core: The benzimidazole in the target compound contrasts with benzothiazole () and pyrazolone ().
- Substituent Effects: The (Z)-4-fluorophenyl group in the target compound differs from the 3-methoxyphenyl in its ethylideneamino analog (). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy’s electron-donating properties .
- Sulfanyl Linker : The -S- group in the target compound and its ethylbenzimidazole analog () could influence redox activity or metal chelation, absent in simpler acetamides () .
Physicochemical and Spectroscopic Comparisons
Table 2: Physical Properties of Selected Compounds
Key Observations:
- Melting Points : The target compound’s melting point is unreported, but analogs like 2c (123°C) and pyrazolone derivative I (200–202°C) suggest that bulkier substituents (e.g., benzyl, fluorophenyl) may increase melting points due to enhanced intermolecular interactions .
- Spectral Trends : The acetamide carbonyl (IR ~1712 cm⁻¹) is consistent across analogs. The target compound’s benzimidazole core would introduce additional aromatic protons (δ 6.5–8.5 ppm in 1H NMR) and C=N stretches (~1597 cm⁻¹) .
Biological Activity
The compound 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide is part of a broader class of benzimidazole derivatives known for their diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole core, a sulfanyl group, and an ethylideneamino substituent, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzimidazole : The initial step involves the reaction of benzylamine with o-phenylenediamine to form a benzimidazole derivative.
- Sulfanylation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions using sulfur-containing reagents.
- Formation of Ethylideneamino Group : The final step involves the condensation reaction with 4-fluoroacetophenone to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication.
Anticancer Properties
Several studies have reported the anticancer potential of benzimidazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through:
- Inhibition of tubulin polymerization , leading to cell cycle arrest.
- Activation of caspases , which are crucial for programmed cell death.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. It scavenges free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies
-
Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Bacterial Strain MIC (µg/mL) Standard Antibiotic (µg/mL) Staphylococcus aureus 32 16 Escherichia coli 64 32 Pseudomonas aeruginosa 128 64 - Anticancer Activity Study : In vitro assays on human breast cancer cell lines showed that treatment with the compound led to a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Mechanistic Studies : Investigations into its mechanism revealed that it modulates key signaling pathways involved in apoptosis and cell proliferation.
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzimidazole core significantly affect biological activity, suggesting that further optimization could enhance efficacy.
Q & A
Q. Q1: What are the critical considerations for optimizing the synthesis of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide to achieve high purity?
Methodological Answer: The synthesis requires precise control of reaction conditions, including:
- Reagent stoichiometry : Use molar ratios aligned with benzimidazole coupling reactions (e.g., 2-aminobenzimidazole derivatives reacting with sulfonyl or acetamide precursors) .
- Reaction time and temperature : Heating under reflux (e.g., 100°C for 4 hours) ensures complete imine formation, as demonstrated in analogous N-sulfonylamidine syntheses .
- Purification : Recrystallization with methanol or ethanol removes unreacted intermediates, as shown in acetamide derivative isolation . Validate purity via HPLC (>95%) or NMR (absence of extraneous peaks).
Q. Q2: How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for diagnostic groups:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key steps:
Advanced Research Questions
Q. Q3: How can computational methods resolve tautomeric ambiguities in the benzimidazole core during structural analysis?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated vs. experimental IR/Raman spectra to identify tautomeric forms (e.g., 1H vs. 3H benzimidazole configurations).
- Electrostatic potential mapping : Predict protonation sites using software like Gaussian or ORCA .
- Cross-validation : Align computational results with crystallographic data (e.g., bond lengths and angles) from SHELXL-refined structures .
Q. Q4: What strategies address low reproducibility in biological activity assays for this compound?
Methodological Answer:
Q. Q5: How can researchers resolve electron density ambiguities in the sulfanyl-acetamide moiety during X-ray refinement?
Methodological Answer:
- High-resolution data : Optimize crystal growth (e.g., vapor diffusion with acetone/water) to reduce disorder.
- SHELXL constraints : Apply DFIX and ISOR commands to stabilize sulfur and acetamide bond lengths/angles .
- Alternative models : Test multiple conformers using OLEX2 or Coot, and select based on R-factor convergence .
Q. Q6: What advanced separation techniques improve yield in multi-step syntheses of this compound?
Methodological Answer:
- Membrane filtration : Use nanofiltration (MWCO 500 Da) to isolate intermediates .
- Chromatography : Optimize reverse-phase HPLC gradients (acetonitrile/water with 0.1% TFA) for sulfanyl-acetamide derivatives .
- Crystallization screens : Employ high-throughput platforms (e.g., Crystal16) to identify ideal solvent pairs .
Data Analysis and Validation
Q. Q7: How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Error source identification :
- Verify solvent effects in DFT calculations (e.g., implicit vs. explicit solvation models).
- Re-examine NMR sample preparation (e.g., deuterated solvent purity).
- Hybrid approaches : Combine MD simulations (for dynamic effects) with static DFT to match NOESY correlations .
Q. Q8: What validation metrics are essential for ensuring the reliability of crystallographic data for this compound?
Methodological Answer:
- Quality indicators :
- Software cross-check : Validate refinement results with both SHELXL and PLATON to detect missed symmetry or twinning .
Mechanistic and Theoretical Exploration
Q. Q9: How can researchers investigate the role of the 4-fluorophenyl group in modulating biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with substituents (e.g., Cl, CH) at the 4-position and compare activity profiles .
- Docking studies : Use AutoDock Vina to predict binding affinities against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., sulfanyl group) via MOE or Schrödinger .
Q. Q10: What methodologies elucidate the degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 12), and oxidative (HO) conditions.
- LC-MS analysis : Track degradation products via high-resolution mass spectrometry (HRMS) and propose fragmentation pathways .
- Kinetic modeling : Use pseudo-first-order rate constants to predict shelf-life in buffer systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
